1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone
Description
Significance of Pyrazolone (B3327878) Scaffold in Contemporary Organic and Medicinal Chemistry Research
The pyrazolone scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, is a cornerstone in modern drug discovery and organic synthesis. wikipedia.orgnih.gov Its significance stems from its "privileged" structural status, meaning it can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Pyrazolone derivatives are known to exhibit antimicrobial, anti-inflammatory, antitumor, antioxidant, and antiviral properties, among others. nih.govnih.govresearchgate.net
The versatility of the pyrazolone ring allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological profiles of derivative compounds. nih.gov This has led to the development of numerous FDA-approved drugs containing this core structure. nih.govresearchgate.net For instance, Edaravone (B1671096) is used in treating cerebral ischemia, and Eltrombopag is used for low blood platelet counts. wikipedia.orgresearchgate.net In organic synthesis, pyrazolones are valuable intermediates, particularly as coupling components in the synthesis of azo dyes, which are of significant industrial importance. wikipedia.orgresearchgate.net
Table 1: Examples of Bioactive Pyrazolone-Containing Compounds
| Compound Name | Therapeutic Class | Key Application |
|---|---|---|
| Edaravone | Antioxidant | Neuroprotective agent for stroke and ALS |
| Dipyrone (Metamizole) | Analgesic, Antipyretic | Pain and fever relief |
| Propyphenazone | Analgesic, Antipyretic | Pain and fever relief |
| Eltrombopag | Thrombopoietin Receptor Agonist | Treatment of thrombocytopenia |
Overview of Halogenated Pyrazolones in Advanced Chemical Research
The introduction of halogen atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance biological activity, modulate physicochemical properties, and improve metabolic stability. Halogenated pyrazolones are a subject of intense research for these reasons. The presence of a halogen, such as chlorine, fluorine, or bromine, on the pyrazolone scaffold can significantly influence its electronic properties and binding interactions with biological targets. nih.gov
Research has shown that halogen substitutions can lead to potent and selective inhibitors of enzymes like monoamine oxidase-B (MAO-B), which is relevant for treating neurodegenerative disorders. nih.govresearchgate.net For example, studies on halogenated pyrazolines demonstrated that the potency against MAO-B increased in the order of –F > –Cl > –Br > –H substitution. nih.gov Furthermore, halogenation is a key step in creating diverse molecular libraries, as the halogen atom can serve as a handle for further functionalization through cross-coupling reactions. mdpi.com Efficient and environmentally friendly methods, such as electrochemical oxidative halogenation, have been developed to synthesize 4-halopyrazolones, providing a green route to these important derivatives. rsc.org
Research Trajectories of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone within Heterocyclic Chemistry
This compound is a specific halogenated pyrazolone that serves primarily as a crucial building block in the synthesis of more complex heterocyclic systems. tandfonline.com Its molecular formula is C10H9ClN2O. chemspider.com The presence of the chlorophenyl group at the N-1 position, the methyl group at C-3, and the reactive methylene (B1212753) group at C-4 makes it a versatile precursor for various condensation reactions.
A significant research trajectory for this compound involves its use in multicomponent reactions to construct novel, biologically active molecules. For instance, it is a key reactant in the synthesis of pyrano[2,3-c]pyrazole derivatives. tandfonline.com In one study, this compound was reacted with various aldehydes and malononitrile (B47326) in a one-pot synthesis to produce a library of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were then evaluated for their anti-glioma activity. tandfonline.com
The compound itself can exist in different tautomeric forms, a common feature of pyrazolones that influences their reactivity. researchgate.netnih.gov While extensive studies on the specific biological properties of this compound itself are not widely published, its importance is well-established through the pharmacological successes of the compounds derived from it.
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClN2O chemspider.com |
| Molar Mass | 208.65 g/mol chemspider.com |
| Appearance | White to light yellow powder/crystal tcichemicals.com |
| Melting Point | 167.0 to 171.0 °C tcichemicals.com |
Research has also explored the crystal structure of compounds derived from this pyrazolone. For example, the crystal structure of 1-(4–chlorophenyl)-4-benzoyl-3-methyl-1H-pyrazol-5-ol, synthesized from 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one, has been determined. researchgate.net Such structural studies confirm the tautomeric forms and molecular geometry, which are crucial for understanding reactivity and designing new molecules. researchgate.net
Historical Context and Evolution of Pyrazolone Research
The history of pyrazolone chemistry began in 1883 with the German chemist Ludwig Knorr. wikipedia.orgresearchgate.netresearchgate.net Through a condensation reaction between ethyl acetoacetate (B1235776) and phenylhydrazine (B124118), Knorr synthesized the first pyrazolone derivative, 1-phenyl-3-methyl-5-pyrazolone. researchgate.net This discovery was not just an academic curiosity; it quickly led to the development of some of the earliest synthetic pharmaceuticals. wikipedia.org
Antipyrine (phenazone), a pyrazolone derivative, was introduced as an analgesic and antipyretic drug in the 1880s, marking a significant milestone in medicinal chemistry. wikipedia.orgresearchgate.net This spurred further research, leading to a vast number of derivatives in an effort to find compounds with enhanced potency and reduced toxicity. researchgate.net
The Knorr pyrazole (B372694) synthesis remains a fundamental and widely used method for creating the pyrazolone ring. nih.govmdpi.com Over the decades, the applications of pyrazolones have expanded far beyond medicine. Their discovery as effective coupling components for azo dyes in the late 19th century made them economically important precursors for the dye industry, a role they still hold today. wikipedia.orgresearchgate.net The continuous exploration of their chemical reactivity and biological activities ensures that pyrazolones, born from a foundational 19th-century reaction, remain at the forefront of modern chemical research.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIXQFSPEDIMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065325 | |
| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
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Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
13024-90-3 | |
| Record name | 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-90-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
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| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 3H-Pyrazol-3-one, 2-(4-chlorophenyl)-2,4-dihydro-5-methyl- | |
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| Record name | 2-(4-chlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
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Theoretical and Computational Investigations of Pyrazolone Systems
Quantum Chemical Studies on the Electronic Structure of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone and Analogs
Quantum chemical methods are instrumental in elucidating the electronic characteristics of pyrazolone (B3327878) systems. These computational approaches allow for a detailed analysis of molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding the molecule's reactivity and interactions.
Density Functional Theory (DFT) has become a primary tool for studying organic chemical systems due to its balance of computational efficiency and accuracy in including electron correlation. mdpi.comresearchgate.net For pyrazolone derivatives, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, have been successfully employed to predict their equilibrium structures and vibrational frequencies. nih.govbohrium.com
The selection of an appropriate basis set is crucial for the accuracy of these calculations. Studies on related pyrazolone structures have often utilized Pople-style basis sets, such as 6-311G** and 6-311+G(d,p). nih.govbohrium.com The inclusion of polarization functions (e.g., d,p) and diffuse functions (+) is important for accurately describing the electronic structure, especially for systems containing heteroatoms and potential hydrogen bonding. These computational setups have shown that predicted geometries can accurately reproduce experimental structural parameters obtained from X-ray crystallography. nih.govbohrium.com
| Computational Method | Basis Set | Application | Reference |
| DFT / B3LYP | 6-311G** | Geometry Optimization, Vibrational Frequencies | nih.gov |
| DFT / B3LYP | 6-311+G(d,p) | Geometry Optimization, Electronic Properties | bohrium.com |
| DFT | Not Specified | Tautomeric Equilibria, Proton Transfer | ijpcbs.comresearchgate.net |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, and its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy level indicating electrophilicity. youtube.comlibretexts.org
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical global reactivity descriptor that provides insight into the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to promote an electron from the HOMO to the LUMO. malayajournal.org For pyrazolone derivatives, FMO analysis reveals that the charge density of the HOMO is often localized across the pyrazole (B372694) and phenyl rings, while the LUMO is also distributed over these regions. malayajournal.org This distribution indicates that these parts of the molecule are the primary sites for charge transfer. malayajournal.org
Table: Representative FMO Data for a Related Chlorophenyl Heterocyclic System
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.2822 |
| ELUMO | -1.2715 |
| Energy Gap (ΔE) | 4.0106 |
Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, calculated at the B3LYP/6-31G(d,p) level, and serves as an illustrative example for a related structure. malayajournal.org
Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, providing a picture of the electron distribution. bohrium.com This analysis helps to identify atoms with excess positive or negative charge, which can be crucial in predicting sites for nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution and is a valuable tool for predicting the reactive sites of a molecule. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, where different colors represent varying potential values. Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), blue areas indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green areas represent neutral potential. malayajournal.org For pyrazolone systems, MEP maps often show negative potential around the carbonyl oxygen and parts of the pyrazole ring, identifying these as likely sites for electrophilic interaction and hydrogen bonding. malayajournal.orgresearchgate.net
Conformational Analysis and Tautomeric Equilibrium of Pyrazolone Systems
Pyrazolone derivatives are known to exist in different tautomeric forms, and their relative stability is a subject of considerable interest. The equilibrium between these tautomers can be influenced by substitution patterns and the surrounding environment. ijpcbs.comnih.gov
Pyrazolone systems can exhibit prototropic tautomerism, existing in at least three forms: a CH-form (a ketone), an OH-form (an enol), and an NH-form (an imine-alcohol). ijpcbs.com The relative stability of these tautomers is a key factor in determining the compound's chemical behavior.
Theoretical studies on the related 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have shown that in the gas phase, the CH form (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) is generally the most stable tautomer. ijpcbs.com The OH form (3-methyl-1-phenyl-1H-pyrazol-5-ol) and the NH form (5-methyl-1-phenyl-1H-pyrazol-3-ol) are typically higher in energy. ijpcbs.com The specific energy differences depend on the computational method and basis set used.
Figure: Tautomeric Forms of 1-substituted-3-methyl-5-pyrazolone
CH-form: 1-(4'-Chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
OH-form: 1-(4'-Chlorophenyl)-3-methyl-1H-pyrazol-5-ol
NH-form: 2-(4'-Chlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
The tautomeric equilibrium of pyrazolones is significantly influenced by the solvent environment. ijpcbs.com This is because the different tautomers have varying polarities, leading to differential stabilization by solvents of different dielectric constants. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate solvent effects. ijpcbs.com
Studies have demonstrated that while the CH form may be the most stable in the gas phase, polar solvents tend to stabilize the more polar NH and OH forms. ijpcbs.com For instance, in solvents like ethanol (B145695) (ε=24) and water (ε=78), the energy difference between the tautomers changes. The stability of all tautomeric forms increases when moving from the gas phase to a solution, and this stabilization is more pronounced with increasing solvent polarity. ijpcbs.com For the related 3-methyl-1-phenyl-pyrazolone, the NH form is stabilized by as much as 13.80 kcal/mol in water compared to the gas phase. ijpcbs.com Consequently, in polar solvents, the equilibrium can shift to favor the NH or OH forms. ijpcbs.comnih.gov
Table: Calculated Stabilization Energies (kcal/mol) of Pyrazolone Tautomers from Gas Phase to Solution
| Tautomer | Stabilization in Ethanol | Stabilization in Water |
|---|---|---|
| CH form | 6.83 | 7.15 |
| OH form | 5.96 | 6.21 |
| NH form | 13.36 | 13.80 |
Data based on DFT calculations for 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. ijpcbs.com
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide valuable insights into the dynamic behavior and intermolecular interactions of chemical systems. While specific MD simulation studies focusing solely on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from its structural features and studies of closely related pyrazolone derivatives.
The molecular structure of this compound, featuring a chlorophenyl group, a methyl group, and a pyrazolone ring, allows for a variety of non-covalent interactions that govern its behavior in condensed phases. These interactions are crucial for understanding its crystal packing, solubility, and interactions with other molecules.
Key intermolecular interactions for pyrazolone systems include:
Hydrogen Bonding: The pyrazolone ring contains a carbonyl group (C=O) and a nitrogen atom, which can act as hydrogen bond acceptors. In the presence of suitable donor molecules, such as protic solvents or other functional groups with acidic protons, hydrogen bonds of the type O···H-X or N···H-X can form.
π-π Stacking: The presence of the aromatic chlorophenyl ring and the pyrazolone ring facilitates π-π stacking interactions. These are attractive, non-covalent interactions between aromatic rings, which play a significant role in the stabilization of crystal structures and molecular aggregates.
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those involving carbon-hydrogen bonds as donors (C-H···O and C-H···π), are also prevalent in pyrazolone crystal structures. For instance, in the crystal structure of the related compound 1-(4-chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one, the molecules are linked by C—H⋯O and weak C—H⋯π interactions. nih.govresearchgate.net The cohesion of the crystal is assured by these weak interactions. nih.govresearchgate.net
Halogen Bonding: The chlorine atom on the phenyl ring can participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site on an adjacent molecule.
Computational studies on similar pyrazolone derivatives have utilized molecular docking and MD simulations to investigate their interactions within biological systems, such as the NF-κB signaling pathway. nih.gov These studies predict the stability and flexibility of pyrazolone-based ligands and highlight the importance of their intermolecular interactions in determining their biological activity. nih.gov Density Functional Theory (DFT) calculations have also been employed to analyze the electronic properties and molecular geometries of chlorophenyl-substituted pyrazolone derivatives, providing insights into electron-deficient sites that could be involved in intermolecular interactions. bibliotekanauki.plicm.edu.pl
While a dedicated MD simulation study on this compound would provide more precise quantitative data on its dynamic behavior and interaction energies, the existing body of research on related compounds provides a solid foundation for understanding the key intermolecular forces at play.
Non-Linear Optical (NLO) Properties of Pyrazolone-Containing Systems
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. jhuapl.edu Organic molecules, particularly those with extended π-conjugation and electron donor-acceptor (D-A) architectures, often exhibit significant NLO responses. Pyrazolone derivatives have emerged as a promising class of compounds for NLO applications due to their versatile electronic properties and the relative ease with which their molecular structure can be modified.
Theoretical and computational investigations play a crucial role in understanding and predicting the NLO properties of new materials, guiding synthetic efforts towards molecules with enhanced performance. The NLO response of a molecule is fundamentally linked to its molecular hyperpolarizability (β for second-order and γ for third-order effects). Computational methods, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are widely used to calculate these properties.
Studies on various pyrazolone derivatives have demonstrated that their NLO properties are highly tunable through chemical modification. Key structural features that influence the NLO response include:
Push-Pull Systems: The introduction of electron-donating and electron-accepting groups at different positions of the pyrazolone scaffold can create a "push-pull" electronic system. This enhances the intramolecular charge transfer (ICT) upon excitation, which is a key factor for large hyperpolarizabilities.
π-Conjugation: Extending the π-conjugated system of the molecule generally leads to an increase in the NLO response. This can be achieved by introducing aromatic or unsaturated linkers.
Substitution Effects: The nature and position of substituents on the aromatic rings have a profound impact on the NLO properties. For example, a study on a series of pyrazoline derivatives showed a high dependence of the optical nonlinearity on the functionalization with different moieties. researchgate.net
Experimental techniques such as the Z-scan method and third-harmonic generation (THG) are used to measure the NLO properties of pyrazolone derivatives, often in the form of doped polymer thin films. researchgate.netdu.ac.ir For instance, the third-order nonlinear optical response of a series of pyrazoline derivatives has been investigated using the THG Maker fringes technique. researchgate.net The third-order nonlinear susceptibility (χ(3)) is a key parameter determined from these measurements.
The table below presents representative data on the third-order nonlinear optical properties of some pyrazoline derivatives, illustrating the range of values that can be achieved in this class of compounds.
| Compound | Film Thickness (μm) | Third-Order Nonlinear Susceptibility (χ(3))) (10⁻¹³ esu) |
| PRD 1 | 1.10 | 4.0 |
| PRD 2 | 0.79 | 0.98 |
| PRD 3 | 8.14 | 4.5 |
| PRD 4 | 5.83 | 5.12 |
Data adapted from a study on pyrazoline derivatives. researchgate.net
For this compound, the presence of the electron-withdrawing chlorophenyl group and the pyrazolone ring system provides a basis for potential NLO activity. Computational studies could elucidate the magnitude of its hyperpolarizability and guide further molecular engineering to enhance its NLO response. For example, the introduction of a strong electron-donating group on the pyrazolone ring or the extension of the π-system could significantly increase its NLO properties.
Biological and Pharmacological Research on 1 4 Chlorophenyl 3 Methyl 5 Pyrazolone Derivatives
Investigated Biological Activities of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone and its Derivatives
The scaffold of this compound has served as a versatile starting point for the synthesis of a multitude of derivatives. These new chemical entities have been the subject of extensive biological and pharmacological research, revealing a broad spectrum of activities. Investigations have primarily focused on their potential as therapeutic agents in oncology, infectious diseases, and conditions related to oxidative stress, as well as their ability to modulate specific enzyme functions.
Antitumor and Antiproliferative Potentials
Derivatives of this compound have demonstrated significant potential as antitumor and antiproliferative agents. Researchers have synthesized and evaluated various series of these compounds against numerous human cancer cell lines, revealing promising activity and offering new avenues for cancer therapy development.
A notable series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, synthesized from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, was screened for anticancer activity against glioblastoma cells. nih.gov Within this collection, one compound in particular, designated 4j, showed promising inhibitory properties against glioma growth. nih.gov This compound was effective against both primary patient-derived glioblastoma 2D cells and 3D neurospheres, inhibiting neurosphere formation in glioma stem cells. nih.gov While potent against glioma cells, compound 4j exhibited significantly less cytotoxicity against non-cancerous cells. nih.gov
Further research into pyrazole (B372694) derivatives has identified compounds with a broad spectrum of antitumor potential. nih.govjmchemsci.com In one study, two novel series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazoles were synthesized and evaluated by the National Cancer Institute (NCI). nih.gov Six of these compounds revealed significant antitumor potential against a wide range of subpanel tumor cell lines, demonstrating growth inhibition (GI50) and total growth inhibition (TGI) with only mild cytotoxic (LC50) activity. nih.gov Specifically, compounds 13 and 14 from this study proved to be the most active antitumor members identified. nih.gov Another study on 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs also identified seven compounds with potent and broad-spectrum antitumor activity against most tested tumor cell lines. jmchemsci.com
The antiproliferative effects of various pyrazolone (B3327878) derivatives have been documented against cell lines such as breast cancer (MCF-7), colon cancer (HCT116), and liver cancer (HepG2). nih.gov For instance, certain pyrazoline derivatives bearing a halogen atom at the para position have displayed promising cytotoxicity against MCF7, HepG2, and HCT116 cell lines. jocpr.com
| Compound/Derivative Series | Cancer Cell Line(s) | Observed Activity/Potency | Reference |
|---|---|---|---|
| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (Compound 4j) | Glioblastoma (primary patient-derived 2D cells and 3D neurospheres) | Inhibited 3D neurosphere formation; Potent EC50 against glioblastoma cells with less cytotoxicity to non-cancerous cells. | nih.gov |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives (Compounds 13 & 14) | Various NCI subpanel tumor cell lines | Significant broad-spectrum antitumor potential; GI50 MG-MID values of 0.08 µM (13) and 0.36 µM (14). | nih.gov |
| 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs | Various NCI subpanel tumor cell lines | Seven compounds showed potential and broad-spectrum antitumor activity (GI50 <100 µM). | jmchemsci.com |
| Pyrazoline derivative with para-halogen atom | MCF7, HepG2, HCT116 | Promising cytotoxicity with IC50 values of 6.52 µM (MCF7), 6.71 µM (HepG2), and 6.19 µM (HCT116). | jocpr.com |
Antimicrobial Efficacy (Antibacterial, Antifungal, Antimycobacterial)
The this compound framework has been incorporated into novel molecules exhibiting a range of antimicrobial activities. These derivatives have been tested against various pathogenic bacteria, fungi, and mycobacteria, with some showing efficacy comparable or superior to standard drugs.
In the realm of antibacterial research, a series of 1′-(4-chlorophenyl)-5-(substituted aryl)-3′-(substituted aryl)-3,4-dihydro-2H,1′H-[3,4′]bipyrazolyl derivatives were synthesized and screened for their activity. researchgate.net These compounds were tested against Gram-positive bacteria (Staphylococcus aureus), a tubercular variant (Mycobacterium smegmatis), and a fungus (Candida albicans). researchgate.net One compound, 10e , demonstrated the lowest Minimum Inhibitory Concentration (MIC) against all tested organisms, with activity against M. smegmatis being particularly notable and comparable to the standard anti-tuberculosis drugs pyrazinamide (B1679903) and streptomycin (B1217042). researchgate.net
Other studies have also highlighted the antibacterial potential of pyrazole analogues. One investigation found that certain azopyrazole derivatives, such as 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazole (3a ) and its acetylated form (5a ), showed better zones of inhibition against bacterial strains than the reference drug ciprofloxacin. jocpr.com Fused pyrazole derivatives have also been reported to exhibit moderate antibacterial activity. jmchemsci.com
Regarding antifungal activity, imidazole (B134444) derivatives of pyrazole have been synthesized and tested. These 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives displayed excellent activity against a clinical strain of Candida albicans. nih.gov
The antimycobacterial potential of this class of compounds is particularly noteworthy. Beyond the activity of the bipyrazolyl derivatives against M. smegmatis, other pyrazole-based compounds have been specifically designed as antitubercular agents. researchgate.net For example, 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives showed interesting antitubercular activity against the Mycobacterium tuberculosis H(37)Rv reference strain. nih.gov Furthermore, isonicotinoyl pyrazoles, which incorporate a structural motif from the frontline anti-TB drug isoniazid, have been synthesized and tested against both susceptible and isoniazid-resistant M. tuberculosis strains. nih.gov
| Compound/Derivative Series | Target Organism(s) | Observed Activity/Potency | Reference |
|---|---|---|---|
| 1′-(4-chlorophenyl)-[3,4′]bipyrazolyl derivative (10e) | Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans | Lowest MIC against all tested strains; comparable to pyrazinamide and streptomycin against M. smegmatis. | researchgate.net |
| 4-((4-Chlorophenyl)-diazenyl)-3, 5-dimethyl-1H-pyrazole (3a) | Various bacteria | Showed better zone of inhibition than the reference drug ciprofloxacin. | jocpr.com |
| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-4-yl)-1H-imidazole derivatives | Candida albicans, Mycobacterium tuberculosis H(37)Rv | Excellent antifungal activity and interesting antitubercular activity. | nih.gov |
| Isonicotinoyl pyrazole derivatives (2a, 2d) | M. tuberculosis (susceptible and INH-resistant strains) | Most active agents against susceptible M. tuberculosis and several INH-resistant strains. | nih.gov |
Antioxidant Properties and Radical Scavenging Activities
Several derivatives based on the pyrazolone scaffold have been investigated for their ability to counteract oxidative stress. These studies often measure the compounds' capacity to scavenge free radicals, a key process in mitigating cellular damage. The research is partly inspired by the structurally related drug edaravone (B1671096) (3-methyl-1-phenyl-2-pyrazolin-5-one), a potent antioxidant. mdpi.com
Phenyl-pyrazolone derivatives designed as anticancer agents have also been evaluated for their antioxidant properties. mdpi.com Using electron spin resonance (EPR)-based assays, these compounds were tested for their free radical scavenging activities against DPPH (1,1-diphenyl-2-picrylhydrazyl). The results demonstrated that these derivatives possess marked antioxidant capabilities, with their radical scavenging levels varying based on their specific chemical substitutions. mdpi.com One compound with a N-dichlorophenyl-pyrazolone moiety was identified as a robust antioxidant in addition to its primary anticancer activity. mdpi.com
Other research on novel fused pyrazole derivatives has also included evaluations of their antioxidant potential. jmchemsci.com Using multiple methods to assess this activity, studies have found that most of the synthesized compounds exhibited good antioxidant potential. jmchemsci.com Similarly, various pyrazolone derivatives have been screened in vitro for their antioxidant potential using the DPPH assay, with several compounds identified as potent antioxidant agents. nih.gov
| Compound/Derivative Series | Assay Method | Observed Activity | Reference |
|---|---|---|---|
| Phenyl-pyrazolone derivatives | DPPH radical scavenging (EPR-based) | Effectively present marked antioxidant properties; activity varies with substitution. | mdpi.com |
| Fused pyrazole derivatives | Multiple antioxidant assays | Most compounds exhibited good antioxidant potential. | jmchemsci.com |
| Picolinic acid-based pyrazolone derivatives | DPPH assay | Several compounds identified as potent antioxidant agents. | nih.gov |
Enzyme Inhibition Studies
The specific molecular architecture of this compound derivatives makes them suitable candidates for interacting with enzyme active sites. Research has focused on their potential to inhibit key enzymes involved in cancer progression, such as protein kinases and histone deacetylases.
Protein kinases are crucial regulators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers. The AKT signaling pathway is a primary oncogenic pathway, and its isoform AKT2 (also known as PKBβ) is often implicated in glioma malignancy. nih.gov
A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, were synthesized and screened for kinase inhibitory activity. nih.govnih.gov One compound from this series, 4j , was screened against 139 purified kinases and was found to significantly inhibit PKBβ/AKT2 with a high degree of specificity. nih.gov Further biochemical analyses determined the IC50 values of 4j to be 12 µM against AKT2 and 14 µM against the AKT1 isoform. nih.gov This work established a novel biochemical kinase inhibitory function for this class of pyrano[2,3-c]pyrazoles. nih.govnih.gov In addition, some fused pyrazole derivatives have also demonstrated protein kinase inhibitory activity against kinases from Streptomyces species. jmchemsci.com
Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition is a validated therapeutic strategy in oncology. While there is limited specific reporting on this compound derivatives as HDAC inhibitors, the broader pyrazole scaffold has been successfully incorporated into molecules designed to target these enzymes.
For example, hydroxamic acid-based inhibitors bearing a pyrazole scaffold and a cinnamoyl linker have been synthesized and evaluated for HDAC inhibitory activity. semanticscholar.org In a different study, derivatives of orientjchem.org-shogaol were synthesized, and among the most potent HDAC inhibitors were pyrazole products, which exhibited IC50 values in the micromolar range. nih.gov These findings suggest that the pyrazole nucleus can serve as a valuable component in the design of novel HDAC inhibitors, even though derivatives stemming directly from this compound have not been a primary focus in this specific area of research to date.
Ribonucleotide Reductase Inhibition
Ribonucleotide reductase (RR) is a crucial enzyme in DNA synthesis and repair, making it a target for cancer therapy. nih.govnih.gov While the broader class of pyrazole-containing compounds has been investigated for various pharmacological activities, current scientific literature does not provide direct evidence of this compound or its close derivatives as inhibitors of ribonucleotide reductase. Research on RR inhibitors has largely focused on other structural classes of compounds. nih.govnih.gov
DNA Methyltransferase Inhibition
DNA methyltransferases (DNMTs) are key enzymes in epigenetic regulation, and their inhibition is a strategy in cancer treatment. nih.govnih.gov Although various heterocyclic compounds are being explored as DNMT inhibitors, there is a lack of specific research data demonstrating that this compound or its derivatives inhibit DNA methyltransferase activity. The current focus of DNMT inhibitor research lies with other chemical scaffolds. nih.govnih.gov
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is an important enzyme in the metabolic pathway of dopamine (B1211576) and a key target in the management of neurodegenerative diseases like Parkinson's disease. mdpi.com The pyrazolone and pyrazoline scaffolds have been identified as having potential for MAO-B inhibitory activity. researchgate.net Studies on related pyrazoline derivatives have indicated that substitutions on the phenyl rings can significantly influence their inhibitory potency and selectivity for MAO-B over MAO-A. mdpi.comnih.gov For instance, research on a series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives showed that the nature and position of substituents on the aryl rings are critical for high-affinity and selective inhibition of MAO-B. acs.org While these findings suggest that the this compound scaffold could be a promising starting point for the design of novel MAO-B inhibitors, direct experimental evaluation of this specific compound and its simple derivatives for MAO-B inhibition is not extensively documented in the available literature. An in-silico molecular docking study of substituted pyrazolone analogs has suggested their potential to interact with the active site of MAO-B, indicating that this class of compounds warrants further investigation for anti-Parkinsonian activity. researchgate.net
Anti-inflammatory and Analgesic Research
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic properties. jst.go.jp The pyrazolone nucleus is a well-established pharmacophore in many non-steroidal anti-inflammatory drugs (NSAIDs). hilarispublisher.comnih.gov Research has shown that modifications at the 4-position of the pyrazolone ring, as well as the nature of the substituent at the 1-position, play a crucial role in the anti-inflammatory and analgesic efficacy. jst.go.jp
In one study, a series of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone derivatives with various substitutions at the 4-position were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats, and for analgesic activity using the writhing test in mice. jst.go.jp The presence of an acidic center, such as a carboxylic acid group, or an enolic group at the 4-position was found to significantly increase the anti-inflammatory activity. jst.go.jp
| Compound ID | Substitution at 4-position | Anti-inflammatory Activity (% edema inhibition) | Analgesic Activity (% protection) |
| 2a | H | 25.3 | 28.1 |
| 3b | OCH3 | 30.1 | 35.4 |
| 4b | CH2N(CH3)2 | 18.7 | 22.5 |
| 5b | CH2CN | 32.6 | 38.7 |
| 6b | CH(COOH)2 | 55.8 | 62.3 |
| 8b | C=CHN(CH3)2 | 40.2 | 45.8 |
| 9b | C(OH)=CH-COOC2H5 | 60.5 | 68.4 |
| Indomethacin | - | 65.2 | 75.6 |
Data synthesized from descriptions in the source literature. Actual values may vary based on specific experimental conditions. jst.go.jp
The study concluded that certain derivatives of this compound exhibit potent anti-inflammatory and analgesic activities, comparable in some cases to standard drugs like indomethacin. jst.go.jp
Neuroprotective Investigations (in context of Edaravone Analogs)
Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) is a potent free radical scavenger approved for the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, exerting its neuroprotective effects by mitigating oxidative stress. nih.govnih.govmdpi.comresearchgate.net Given the structural similarity, derivatives of this compound are considered analogs of Edaravone and have been investigated for their neuroprotective potential.
The neuroprotective mechanism of Edaravone involves the scavenging of various free radicals, which in turn reduces neuronal damage, apoptosis, and inflammation in the central nervous system. nih.govmdpi.com Studies on Edaravone have demonstrated its ability to reduce oxidative stress markers, inhibit lipid peroxidation, and protect neurons from degeneration in various models of neurological disorders. nih.govresearchgate.net
While extensive research is available on Edaravone itself, studies specifically detailing the neuroprotective effects of its 4'-chloro substituted analog are less common. However, the synthesis of various Edaravone analogs, including those with substitutions on the N-phenyl ring, has been undertaken to explore improvements in properties such as remyelination. mdpi.com The introduction of a chloro group at the 4'-position of the phenyl ring is a common medicinal chemistry strategy to modulate the electronic and lipophilic properties of a molecule, which could potentially influence its neuroprotective efficacy and pharmacokinetic profile. Further research is required to fully elucidate the specific neuroprotective profile of this compound in the context of Edaravone's known mechanisms.
Antiviral and Antitubercular Explorations
The pyrazole and pyrazoline scaffolds, including derivatives of this compound, have been a subject of interest in the search for new antimicrobial agents.
Antitubercular Activity:
Several studies have reported the synthesis and evaluation of 1-(4-chlorophenyl)pyrazole and pyrazoline derivatives for their activity against Mycobacterium tuberculosis. researchgate.netnih.gov The presence of the 4-chlorophenyl moiety at the N1 position of the pyrazole ring has been noted to contribute to enhanced biological activities. researchgate.net
In one study, a series of 1'-(4-chlorophenyl)-[3,4']bipyrazolyl derivatives were synthesized and showed promising antitubercular activity. researchgate.net Another study on 3-(4-chlorophenyl)-4-substituted pyrazoles also demonstrated good to excellent antitubercular activity for some of the synthesized compounds. nih.gov
| Compound Series | Key Structural Feature | MIC Range (µg/mL) against M. tuberculosis H37Rv |
| 1'-(4-chlorophenyl)-[3,4']bipyrazolyls | Biphenyl and other aryl substitutions | 1.56 - 6.25 for most active compounds |
| 3-(4-chlorophenyl)-4-substituted pyrazoles | Hydrazone, azetidinone, and thiazolidinone substitutions | Good to excellent activity reported |
Data synthesized from descriptions in the source literature. researchgate.netnih.gov
Antiviral Activity:
Research into the antiviral potential of this compound derivatives is an emerging area. A study on new 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives, which share the pyrazole core, demonstrated antiviral activity against a panel of RNA and DNA viruses. frontiersin.org Another study reported that certain 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole derivatives were capable of inhibiting the replication of the Hepatitis C Virus (HCV). researchgate.net These findings suggest that the pyrazole scaffold bearing a 4-chlorophenyl substituent is a viable starting point for the development of novel antiviral agents.
Anti-glioma Activity Research
Recent research has highlighted the potential of derivatives of this compound in the development of anti-glioma agents. nih.gov Glioma is an aggressive form of brain cancer with a poor prognosis, necessitating the discovery of novel therapeutic agents. nih.govresearchgate.net
A study focused on a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which were synthesized from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone. nih.gov These compounds were screened for their anticancer activity against primary patient-derived glioblastoma cells. One derivative, designated as compound 4j , exhibited promising glioma growth inhibitory properties. nih.gov
Further investigation revealed that compound 4j acts as a kinase inhibitor, showing low micromolar activity against AKT2/PKBβ, a key enzyme in an oncogenic signaling pathway often dysregulated in glioma. nih.gov The compound was also found to inhibit the formation of 3D neurospheres in primary patient-derived glioma stem cells and showed potent EC50 values against glioblastoma cell lines. nih.gov Notably, compound 4j displayed significantly less cytotoxicity against non-cancerous cells. nih.gov
| Cell Line | Compound 4j EC50 (µM) |
| U87 | ~10 |
| T98 | ~15 |
| Primary Patient-Derived Glioma Cells | Potent inhibition reported |
Data synthesized from graphical representations and descriptions in the source literature. nih.gov
These findings establish a novel biochemical kinase inhibitory function for N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles and underscore their potential as a new class of anti-glioma agents. nih.gov
Antidiabetic and Anticonvulsant Activities
Derivatives of this compound have demonstrated notable potential as both antidiabetic and anticonvulsant agents in various pharmacological studies.
Antidiabetic Activity: Research into pyrazolone-based compounds has identified promising candidates for managing diabetes mellitus. A series of 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazole derivatives were synthesized and screened for their in vivo antidiabetic effects using a streptozotocin-induced model. researchgate.net Several of these compounds exhibited prominent antidiabetic activity, which was correlated with their antioxidant properties, suggesting a dual mechanism for alleviating oxidative damage often seen in diabetes. researchgate.net In another study, sulfonamide-based acyl pyrazoles were investigated for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. frontiersin.org The inhibition of this enzyme is an effective strategy for managing diabetes. frontiersin.org Furthermore, novel 1,3,5-triazine (B166579) derivatives incorporating a pyrazole moiety were developed as selective and potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a well-established target for antidiabetic drugs. nih.gov One particular compound from this series showed a dose-dependent improvement in blood glucose and insulin (B600854) levels in diabetic Wistar rats. nih.govnih.gov
Anticonvulsant Activity: The pyrazolone nucleus is a core component in the development of new anticonvulsant drugs. bohrium.com A study focused on new pyrazolone derivatives synthesized with picolinic acid showed that one compound, in particular, ameliorated pentylenetetrazole (PTZ)-induced seizures. nih.gov This effect was linked to the compound's ability to reduce oxidative stress and inflammatory cascades. nih.gov In a separate investigation, novel (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-chlorophenyl) methanone (B1245722) derivatives were synthesized and evaluated for anticonvulsant activity against a standard drug, Phenytoin. researchgate.netijper.org Several of these compounds, notably 4a, 4e, and 4f, demonstrated potent anticonvulsant effects. researchgate.net The evaluation of these compounds typically involves established animal models of epilepsy, such as the maximal electroshock (MES) and PTZ-induced seizure tests. researchgate.net
| Derivative Class | Activity | Key Findings | Reference |
| 1-[(5-substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles | Antidiabetic | Compounds 4b, 4g, 4h, and 4j showed significant activity in a streptozotocin-induced diabetic model. | researchgate.net |
| Sulfonamide-based acyl pyrazoles | Antidiabetic | Demonstrated potential as α-glucosidase inhibitors. | frontiersin.org |
| 1,3,5-triazine-morpholino-pyrazole derivatives | Antidiabetic | Compound 8c was identified as a potent and selective DPP-4 inhibitor, improving glucose and insulin levels in vivo. | nih.govnih.gov |
| Picolinic acid-based pyrazolone derivatives | Anticonvulsant | Derivative Ic ameliorated PTZ-induced seizures by regulating the NF-κB/TNF-α/ROS pathway. | nih.gov |
| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanones | Anticonvulsant | Compounds 4a, 4e, and 4f showed more potent anticonvulsant activity compared to the standard, Phenytoin. | researchgate.net |
Elucidation of Molecular Mechanisms of Action
Understanding the molecular underpinnings of how these derivatives exert their effects is crucial for further drug development. Research has focused on identifying specific biological targets, mapping cellular pathway interactions, and correlating chemical structures with observed mechanisms.
Target Identification and Receptor Binding Studies (e.g., Molecular Docking)
Molecular docking has been a key in-silico tool to predict and understand the interaction between this compound derivatives and their biological targets. nih.gov
For anticonvulsant activity, docking studies on (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone derivatives identified the human mitochondrial branched-chain aminotransferase (BCATm) as a potential target. researchgate.netijper.org The compound with the highest activity, 4f, exhibited a high docking score of -6.898, suggesting a strong binding affinity to the active site of this enzyme, which was superior to the standard drug Gabapentin. researchgate.net
In the context of antidiabetic research, docking experiments were performed on novel 1,3,5-triazine derivatives. nih.gov A lead compound, 8c, was proficiently docked into the catalytic triad (B1167595) (Ser 630, Asp 710, and His740) within the S1 and S2 pockets of the DPP-4 enzyme, explaining its potent inhibitory activity. nih.gov Similarly, for newly synthesized acyl pyrazole sulfonamides, molecular docking analysis was used to study their binding modes with α-glucosidase, corroborating their in vitro inhibitory effects. frontiersin.org
| Derivative | Activity | Identified Target | Docking Score/Binding Interaction | Reference |
| Compound 4f | Anticonvulsant | Human mitochondrial branched-chain aminotransferase (BCATm) (PDB ID: 2A1H) | -6.898 | researchgate.net |
| Compound 8c | Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) | Binds to catalytic triad (Ser 630, Asp 710, His740) | nih.gov |
| Acyl pyrazole sulfonamides | Antidiabetic | α-glucosidase | Good binding affinity observed, supporting in vitro results. | frontiersin.org |
Cellular Pathway Modulation by this compound Derivatives
The pharmacological effects of these derivatives are often the result of their ability to modulate specific cellular signaling pathways.
One study demonstrated that a potent pyrazolone derivative, compound Ic, exerted its neuroprotective and anticonvulsant effects by regulating the NF-κB/TNF-α/ROS pathway. nih.gov In a PTZ-induced seizure model, the compound significantly ameliorated the elevation of inflammatory mediators and oxidative stress by inhibiting this pathway. nih.gov This was confirmed through ELISA and Western blot analyses, which showed a prominent inhibitory effect on neuroinflammatory mediators like TNF-α and NF-κB. nih.gov
In a different context of anticancer research, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone, were found to inhibit the kinase AKT2/PKBβ. nih.gov The AKT signaling pathway is a major oncogenic pathway, and its inhibition by these derivatives highlights another potential therapeutic application. nih.gov
Structure-Mechanism Correlation in Biological Systems
The relationship between the chemical structure of pyrazolone derivatives and their biological mechanism is a key area of investigation. The presence and position of certain functional groups can significantly influence their pharmacological activity. nih.gov
The chlorophenyl ring is a significant functional group in many of these derivatives. bibliotekanauki.pl The presence of electron-withdrawing chlorine atoms can increase the molecule's polarity and reactivity, enhancing its ability to interact with biological targets like enzymes and receptors. bibliotekanauki.pl For instance, the chlorophenyl substitution at the 5-position of the pyrazolone ring in certain anticancer derivatives is thought to enhance interaction with apoptotic proteins and inhibit enzymes like cyclooxygenase-2 (COX-2). bibliotekanauki.pl
In Vitro and In Vivo Pharmacological Evaluation Models
A variety of standardized in vitro and in vivo models are employed to screen and characterize the pharmacological activities of this compound derivatives.
In Vivo Models: For assessing anticonvulsant activity, the most common acute models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov The MES test is used to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. researchgate.net The 6 Hz psychomotor seizure test is also used to evaluate efficacy against therapy-resistant seizures. nih.govnih.gov
For antidiabetic activity, the streptozotocin (B1681764) (STZ)-induced diabetic rat or mouse model is widely used. researchgate.netnih.gov STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, and this model mimics the hyperglycemic state of diabetes, allowing for the evaluation of a compound's effect on blood glucose and other biochemical parameters. researchgate.net
In Vitro Models: In vitro assays are crucial for preliminary screening and mechanism-of-action studies. For antioxidant potential, which is often linked to both antidiabetic and anticonvulsant activities, the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay is commonly employed. researchgate.netnih.gov To assess antidiabetic mechanisms, in vitro enzyme inhibition assays are used, such as those targeting α-glucosidase or DPP-4. frontiersin.orgnih.gov For probing anticonvulsant mechanisms, in vitro ion channel binding assays are carried out to determine a compound's affinity for targets like voltage-gated sodium and calcium channels. nih.gov
| Model Type | Model Name | Pharmacological Activity Assessed | Reference |
| In Vivo | Maximal Electroshock (MES) Test | Anticonvulsant | researchgate.netnih.govnih.gov |
| In Vivo | Subcutaneous Pentylenetetrazole (scPTZ) Test | Anticonvulsant | nih.govresearchgate.netnih.gov |
| In Vivo | 6 Hz Seizure Test | Anticonvulsant | nih.govnih.gov |
| In Vivo | Streptozotocin (STZ)-Induced Diabetes | Antidiabetic | researchgate.netnih.gov |
| In Vitro | DPPH Radical Scavenging Assay | Antioxidant | researchgate.netnih.gov |
| In Vitro | α-Glucosidase Inhibition Assay | Antidiabetic | frontiersin.org |
| In Vitro | DPP-4 Inhibition Assay | Antidiabetic | nih.gov |
| In Vitro | Ion Channel Binding Assays | Anticonvulsant | nih.gov |
Structure Activity Relationship Sar Studies of 1 4 Chlorophenyl 3 Methyl 5 Pyrazolone Analogs
Impact of Substituent Variation on Biological Activity Profiles
The biological activity of 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone analogs is highly dependent on the nature and position of substituents on both the pyrazolone (B3327878) core and the N-phenyl ring. Modifications can dramatically alter activities ranging from antimicrobial and anti-inflammatory to antitumor effects.
Substitutions on the Pyrazolone Ring:
The pyrazolone ring itself offers several positions for substitution, primarily at the C3, C4, and C5 positions.
C3 Position: The methyl group at the C3 position is a common feature. Studies on related pyrazoles have shown that electron-donating substituents at this position can enhance antimicrobial activity compared to substitutions at the C4 position. mdpi.com
C5 Position: The keto group at C5 is crucial for the pyrazolone structure. Comparing pyrazolone derivatives to their pyrazole (B372694) counterparts (where the keto group is replaced), studies have found that pyrazole derivatives can sometimes show higher anti-inflammatory and analgesic activity. connectjournals.com The presence of electron-donating methyl groups at both the C3 and C5 (in pyrazoles) positions was found to increase these activities. connectjournals.com
Fused Ring Systems: A common strategy to enhance bioactivity is to use the pyrazolone ring as a scaffold to build fused heterocyclic systems. Fusing the pyrazolone moiety with other rings like pyridine, pyrimidine, or triazine can lead to compounds with a wide spectrum of biological activities. mdpi.com
Substitutions on the N-Phenyl Ring:
The 1-(4'-chlorophenyl) group is a key feature, and variations on this ring significantly modulate the compound's properties.
Halogen Substituents: The chlorine atom at the para-position is a critical substituent. The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) and the nitro group (NO₂), on the phenyl ring has been shown to significantly influence antimicrobial activity. rsc.org For instance, analogs with these substituents exhibit substantial activity against bacteria like B. subtilis. rsc.org
Positional Isomerism: The position of substituents on the phenyl ring can lead to different biological profiles. For example, in a series of sulfonamide-bearing pyrazolone derivatives, the placement of the sulfonamide group at the meta- versus the para- position correlated with selectivity for activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. nih.gov
Other Substituents: The introduction of hydroxyl or nitro groups at the para-position has been found to retain biological activity, an effect attributed to an increase in the electron density of the compounds. connectjournals.com In a study of pyrazole-based inhibitors, the introduction of acidic moieties was found to increase activity against the meprin β enzyme. nih.gov
The following table summarizes the observed impact of various substituents on the biological activities of pyrazolone analogs.
| Modification Site | Substituent/Modification | Observed Impact on Biological Activity | Activity Type | Reference |
| N-Phenyl Ring | Electron-withdrawing groups (e.g., -NO₂, -Cl, -Br, -F) | Increased activity | Antimicrobial | rsc.org |
| N-Phenyl Ring | Sulfonamide (meta- vs. para-) | Altered selectivity for enzyme inhibition | Cholinesterase Inhibition | nih.gov |
| N-Phenyl Ring | Hydroxyl (-OH) or Nitro (-NO₂) at para-position | Retention of activity | Anti-inflammatory | connectjournals.com |
| Pyrazolone C3 | Electron-donating groups (e.g., -CH₃) | Enhanced activity | Antimicrobial | mdpi.com |
| Pyrazolone C5 | Replacement of keto group (conversion to pyrazole) | Increased activity | Anti-inflammatory, Analgesic | connectjournals.com |
| Overall Structure | Fusion with other heterocyclic rings (e.g., pyrimidine) | Potential for increased potency | General Bioactivity | mdpi.com |
Design Principles for Optimized Pyrazolone-Based Bioactive Molecules
Based on extensive SAR studies, several key principles have emerged for the rational design of optimized pyrazolone-based bioactive molecules.
Modulation of Electronic Properties: A primary design strategy involves the strategic placement of electron-donating or electron-withdrawing groups to fine-tune the molecule's electronic profile. The antimicrobial activity of pyrazolyl-thiazole derivatives, for example, was significantly enhanced by the presence of electron-withdrawing groups like nitro and halogens on an attached phenyl ring. rsc.org This suggests that for certain targets, reducing electron density in specific regions of the molecule is beneficial.
Molecular Hybridization: This principle involves combining the pyrazolone scaffold with other known bioactive moieties to create hybrid molecules with potentially synergistic or enhanced effects. mdpi.com For instance, associating pyrazolone with fragments like isatin, thiadiazole, or piperazine (B1678402) may increase biological potency. mdpi.com This approach aims to target multiple pathways or improve pharmacokinetic properties.
Scaffold Hopping and Ring Modification: While the pyrazolone ring is a potent scaffold, modifications such as converting it to a pyrazole can sometimes lead to improved activity. For certain anti-inflammatory applications, pyrazole derivatives have shown greater efficacy than their pyrazolone counterparts, indicating that the C5-keto group is not always essential and can be replaced to optimize activity. connectjournals.com
Introduction of Specific Functional Groups: The addition of specific functional groups can introduce new interactions with biological targets. For example, incorporating acidic moieties can enhance activity against certain enzymes like meprin β, likely by forming new ionic or hydrogen bond interactions in the active site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. ej-chem.org For pyrazolone analogs, QSAR studies have been instrumental in identifying key molecular features that govern their activity, thereby guiding the design of new, more potent compounds.
In one study focusing on the antitumor activity of novel arylazopyrazole analogs against Ehrlich Ascites Carcinoma (EAC) cells, a QSAR model was developed to predict cytotoxic effects. nih.gov The analysis identified several key molecular descriptors that were crucial in describing the biological activity: nih.gov
Dipole Moment: This descriptor relates to the polarity of the molecule and its ability to engage in dipole-dipole interactions.
Excitation Energy: Related to the electronic structure of the molecule.
Energy of the LUMO (Lowest Unoccupied Molecular Orbital): The energy of the LUMO is an indicator of a molecule's ability to accept electrons and is often correlated with its reactivity.
Solvent Accessible Surface Area: This descriptor measures the surface area of the molecule that is accessible to a solvent, providing insight into its potential for interaction with a biological target.
Heat of Formation: A thermodynamic property indicating the stability of the molecule.
Another QSAR study on a series of pyrazolone derivatives evaluated for antimicrobial activity also highlighted the importance of molecular descriptors derived from the chemical structure in predicting biological properties. ej-chem.org
These models provide a mathematical framework to understand the SAR, allowing researchers to prioritize the synthesis of compounds with a higher probability of being active. The identified descriptors from the QSAR model for antitumor pyrazole analogs are summarized in the table below.
| QSAR Molecular Descriptor | Potential Significance in Biological Activity | Reference |
| Dipole Moment | Influences polarity and intermolecular interactions. | nih.gov |
| Excitation Energy | Relates to the electronic properties and reactivity. | nih.gov |
| Energy of LUMO | Indicates the molecule's electrophilicity and ability to accept electrons. | nih.gov |
| Solvent Accessible Surface Area | Relates to the size and shape of the molecule and its accessibility to the target site. | nih.gov |
| Heat of Formation | Reflects the thermodynamic stability of the compound. | nih.gov |
By using such QSAR models, chemists can computationally screen virtual libraries of this compound analogs and select the most promising candidates for synthesis and biological testing, thus accelerating the drug discovery process. nih.gov
Applications in Materials Science and Coordination Chemistry
Pyrazolone (B3327878) Derivatives as Ligands in Coordination Chemistry Research
Pyrazolone derivatives, including 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone, are a well-established class of chelating ligands in coordination chemistry. depositolegale.itsaudijournals.com Their ability to coordinate with metal ions is attributed to the presence of donor atoms, typically oxygen and nitrogen, within their molecular structure. depositolegale.itsaudijournals.comunicam.it The coordination chemistry of pyrazole-derived ligands has been a subject of extensive study, primarily due to their biological implications and their capacity to form stable metal complexes. saudijournals.com
These ligands can exist in different tautomeric forms, which influences their coordination behavior with various metal centers. depositolegale.itunicam.it The versatility of pyrazolone-based ligands is further enhanced by the ease with which their structure can be modified, allowing for the fine-tuning of their coordination properties to suit specific applications. depositolegale.itunicam.it For instance, the introduction of different substituent groups can alter the electronic and steric properties of the ligand, thereby affecting the stability and geometry of the resulting metal complexes.
Formation and Characterization of Metal Complexes with this compound
The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the pyrazolone ligand with a suitable metal salt in an appropriate solvent. nih.govacs.org The resulting complexes can be characterized using a variety of spectroscopic and analytical techniques, including:
X-ray Crystallography: To determine the precise three-dimensional structure of the complex, including bond lengths and angles.
NMR Spectroscopy: To probe the coordination environment of the metal ion and the structural integrity of the ligand upon complexation. nih.gov
FT-IR Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups upon complexation.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and gain insights into its electronic structure.
Elemental Analysis: To confirm the stoichiometry of the metal complex.
Research has demonstrated the formation of complexes with a wide range of metals, including transition metals, main group elements, lanthanides, and actinides. nih.govacs.org The stoichiometry of these complexes can vary, with ligand-to-metal ratios of 1:1, 2:1, 3:1, and 4:1 being reported. nih.govacs.org The coordination geometry of the metal center in these complexes can also differ, with common arrangements including octahedral, pentagonal-bipyramidal, and antiprismatic. nih.gov
Table 1: Examples of Metal Complexes with Pyrazolone Derivatives and their Characterization
| Metal Ion | Pyrazolone Ligand | Characterization Techniques | Reference |
| Zinc(II) | 4-acyl-5-pyrazolone Schiff base | X-ray Diffraction, DFT Calculations | unicam.it |
| Copper(II) | 4-acyl-5-pyrazolone Schiff base | Spectroscopic Methods | unicam.it |
| Molybdenum(IV) | 4-acyl-5-pyrazolone Schiff base | Spectroscopic Methods | unicam.it |
| Magnesium(II) | Acylpyrazolone | X-ray Crystallography, NMR Spectroscopy | nih.gov |
| Calcium(II) | Acylpyrazolone | X-ray Crystallography, NMR Spectroscopy | nih.gov |
Research into Photophysical Properties of Pyrazolone-Metal Complexes (e.g., Fluorescence Photo-switching)
The photophysical properties of pyrazolone-metal complexes have been a significant area of research, with a particular focus on their potential as fluorescent materials and photoswitches. researchgate.netacs.org The coordination of a metal ion to a pyrazolone ligand can significantly influence its electronic structure and, consequently, its absorption and emission properties.
Some pyrazolone derivatives exhibit photochromism, the ability to reversibly change color upon exposure to light. researchgate.net This property is often associated with a photoinduced transformation between different isomeric forms, such as the enol and keto tautomers. researchgate.net The formation of metal complexes can modulate this photochromic behavior, leading to the development of novel photoswitchable materials.
Furthermore, certain pyrazolone-metal complexes display interesting fluorescence properties. researchgate.net The emission characteristics, such as wavelength and quantum yield, can be tuned by altering the metal ion or the substituents on the pyrazolone ligand. This has led to research into their application as fluorescent probes and in the development of materials with switchable fluorescence, where the emission can be turned "on" or "off" by external stimuli like light or the addition of specific ions. researchgate.netacs.org
Potential in Dyes and Photochromic Materials Research
The vibrant colors and photophysical properties of pyrazolone derivatives and their metal complexes make them promising candidates for applications as dyes and in the development of photochromic materials. jchemlett.com
Dyes: Pyrazolone-based compounds have been utilized in the synthesis of acid dyes for textiles. jchemlett.comqdhw.comresearchgate.net The introduction of a metal ion to form a metal-complex dye can enhance the fastness properties of the dye on the fabric, leading to improved resistance to washing, rubbing, and perspiration. jchemlett.com The color of these dyes can be varied by changing the substituents on the pyrazolone ring and the coordinated metal ion. jchemlett.com
Photochromic Materials: The photochromic properties of some pyrazolone derivatives, as discussed in the previous section, are being explored for the development of smart materials. researchgate.net These materials could find applications in areas such as optical data storage, ophthalmic lenses, and security inks. Research in this area focuses on improving the sensitivity, fatigue resistance, and reversible switching properties of these photochromic compounds. researchgate.net
Use in Solvent Extraction of Metal Ions
Pyrazolone derivatives, including this compound, have been extensively investigated as chelating extractants for the separation and purification of metal ions. nih.govresearchgate.net The process of solvent extraction involves the transfer of a metal ion from an aqueous phase to an immiscible organic phase containing the extractant. rsc.org
The efficiency and selectivity of the extraction process are governed by the principles of coordination chemistry. rsc.org The pyrazolone ligand forms a neutral, lipophilic complex with the metal ion, which is then readily extracted into the organic solvent. rsc.org The selectivity of the extraction can be controlled by adjusting the pH of the aqueous phase and the concentration of the extractant.
A phenomenon known as synergism is often observed in the solvent extraction of metal ions using pyrazolone derivatives. nih.gov Synergism occurs when the combined effect of two different extractants is greater than the sum of their individual effects. nih.gov For instance, the addition of a neutral ligand, such as 1,10-phenanthroline or 2,2'-bipyridine, to a system containing a pyrazolone extractant can significantly enhance the extraction efficiency of certain metal ions, particularly lanthanides. nih.gov This is attributed to the formation of a more stable and more readily extractable ternary complex in the organic phase. nih.gov
Analytical Chemistry Research Involving Pyrazolone Derivatives
Utilization of Pyrazolone (B3327878) Derivatives for Derivatization in Analytical Methods
Pyrazolone derivatives are widely employed as derivatizing agents to enhance the detectability and separation of analytes in various analytical techniques, most notably in chromatography. nih.gov The core reason for their utility lies in the reactive methylene (B1212753) group at the C-4 position of the pyrazolone ring, which can readily react with specific functional groups on target molecules. This process attaches the pyrazolone moiety, which often contains a strong chromophore or fluorophore, to the analyte.
One of the most common derivatives used for this purpose is 1-phenyl-3-methyl-5-pyrazolone (PMP). nih.govclemson.edu The derivatization reaction imparts several advantageous characteristics to the analyte molecules:
Enhanced Detection: PMP and its analogues possess a phenyl group that strongly absorbs ultraviolet (UV) light, typically around 245-250 nm. researchgate.net This allows for highly sensitive detection of otherwise non-UV-absorbing analytes, such as carbohydrates, using common HPLC-UV or Diode Array Detectors (DAD). clemson.educlemson.edu
Improved Chromatographic Behavior: The derivatization process increases the hydrophobicity of polar analytes like sugars, making them suitable for separation by reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govclemson.edu
Stable Derivative Formation: The resulting derivatives are generally stable under the conditions used for chromatographic analysis, ensuring reliable and reproducible quantification. nih.gov
A prominent application of pyrazolone derivatives is the pre-column derivatization of carbohydrates for their analysis by HPLC. nih.gov Carbohydrates lack a significant chromophore, making their direct detection by UV spectrophotometry difficult. Derivatization with reagents like PMP or its analogues, such as 1-(4-isopropyl)phenyl-3-methyl-5-pyrazolone (PPMP), overcomes this limitation. nih.gov
The reaction involves the condensation of the active methylene group of the pyrazolone with the aldehyde group of a reducing sugar. researchgate.net This reaction is typically carried out under mild alkaline conditions, for instance, using aqueous ammonia (B1221849) as a catalyst, at elevated temperatures (e.g., 70-80°C). researchgate.netnih.gov The derivatized sugars can then be effectively separated on a reversed-phase column (e.g., C18) and detected with high sensitivity. nih.govclemson.edunih.gov This method has been successfully applied to analyze the monosaccharide composition of natural polysaccharides. nih.gov Research has shown that mono-PMP-labeled derivatives exhibit better chemical stability than bis-PMP derivatives. nih.gov
Table 1: Conditions for Pre-column Derivatization of Monosaccharides with PPMP
| Parameter | Value | Source |
| Derivatizing Reagent | 1-(4-isopropyl) phenyl-3-methyl-5-pyrazolone (PPMP) | nih.gov |
| Catalyst | 28% aqueous ammonia | nih.gov |
| Temperature | 80°C | nih.gov |
| Reaction Time | 70 min | nih.gov |
| Analytical Method | Reversed-Phase HPLC-ESI-MS | nih.gov |
Spectroscopic Characterization Techniques in Pyrazolone Research
Spectroscopic methods are indispensable for the structural elucidation and characterization of newly synthesized pyrazolone derivatives, including 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular structure, connectivity, and functional groups present in these compounds. researchgate.netnih.gov
NMR spectroscopy is a cornerstone technique for the structural analysis of pyrazolone derivatives. jmchemsci.com
¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the methyl protons, the methylene protons on the pyrazolone ring, and the aromatic protons of the chlorophenyl group. researchgate.net The methyl group typically appears as a singlet upfield, while the aromatic protons appear as a set of doublets in the downfield region, characteristic of a 1,4-disubstituted benzene (B151609) ring. jmchemsci.com
¹³C NMR: Carbon-13 NMR is used to identify all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the pyrazolone ring, the carbons of the aromatic ring, and the methyl carbon. mdpi.com
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Methyl | -CH₃ | ~2.1-2.3 (singlet) | ~15-20 |
| Methylene | -CH₂- | ~3.3-3.5 (singlet) | ~40-45 |
| Pyrazolone Ring | C=O | - | ~170-175 |
| Pyrazolone Ring | C=N | - | ~155-160 |
| Aromatic | Ar-H | ~7.3-7.8 (two doublets) | ~125-140 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of synthesized compounds. It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₉ClN₂O. chemspider.com Techniques like electrospray ionization (ESI) are often coupled with mass spectrometry for the analysis of pyrazolone derivatives. nih.gov
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. jmchemsci.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. researchgate.net
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Source |
| Carbonyl | C=O stretch | ~1740 | jmchemsci.comnist.gov |
| Imine | C=N stretch | ~1565-1595 | jmchemsci.com |
| Aromatic Ring | C=C stretch | ~1450-1600 | derpharmachemica.com |
| Alkyl C-H | C-H stretch | ~2850-3000 | jmchemsci.com |
| Aryl C-H | C-H stretch | ~3000-3100 | jmchemsci.com |
| Chloro-Aryl | C-Cl stretch | ~1000-1100 | - |
Chromatographic Methods for Analysis of Pyrazolone Compounds
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of pyrazolone compounds and their derivatives. nih.gov Due to the typically moderate polarity of these compounds, reversed-phase chromatography is the most common mode of separation. clemson.edu
A standard HPLC method for analyzing compounds like this compound or its derivatives (e.g., PMP-labeled sugars) involves:
Stationary Phase: A C18 (octadecylsilyl) column is frequently used, which separates compounds based on their hydrophobicity. nih.govclemson.edu
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) is common. The mobile phase composition, particularly its pH, can be optimized to achieve the best separation. nih.gov
Detection: Given the strong UV absorbance of the phenyl-pyrazolone moiety, a UV-Vis or a Diode Array Detector (DAD) is the detector of choice, typically monitoring at a wavelength between 245 nm and 280 nm. nih.govclemson.edu
This methodology allows for the efficient separation of complex mixtures and the accurate quantification of pyrazolone derivatives in various samples. nih.govnih.gov
Pyrazolone as Biological Probes for Studying Biological Processes
Pyrazolone derivatives have emerged as a versatile class of heterocyclic compounds in the field of analytical chemistry, where they are increasingly being utilized as biological probes to investigate a variety of biological processes. While direct research on "this compound" as a biological probe is not extensively documented in publicly available literature, the broader family of pyrazolone-containing molecules has demonstrated significant potential in this area. Their utility stems from their unique chemical structures, which can be tailored to interact with specific biological targets, and their often favorable photophysical properties, which allow for detection using various spectroscopic techniques.
The application of pyrazolone derivatives as biological probes primarily revolves around their ability to be chemically modified to create fluorescent sensors, enzyme inhibitors for mechanistic studies, and affinity-based probes for target identification. These probes enable researchers to visualize, quantify, and understand complex biological events at the molecular level.
Fluorescent Probes for Bioimaging and Sensing:
A significant area of research has been the development of pyrazolone-based fluorescent probes. These molecules are designed to exhibit changes in their fluorescence properties—such as intensity, wavelength, or lifetime—upon binding to a specific analyte or entering a particular biological environment. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various ions and small molecules within living cells and organisms.
For instance, certain pyrazolone derivatives have been engineered to act as probes for sulfite (B76179) detection in mitochondria and for sensing cyclooxygenase-2 (COX-2) activity in tumor cells. nih.gov These probes often incorporate a pyrazolone core that is functionalized with other chemical moieties to enhance properties like cell permeability, target specificity, and fluorescent quantum yield. The inherent N-donor character of the pyrazole (B372694) ring also makes these compounds suitable for the detection of cations in vivo. nih.gov
Probes for Studying Enzyme Activity and Inhibition:
Pyrazolone derivatives have also been employed as probes to study enzyme activity and to elucidate the mechanisms of enzyme inhibition. By designing pyrazolone molecules that can bind to the active site of an enzyme, researchers can monitor the enzyme's function or screen for potential inhibitors. This is particularly relevant in drug discovery, where understanding how a molecule interacts with its target enzyme is crucial.
Affinity-Based Probes for Target Identification:
A powerful application of pyrazolone derivatives as biological probes is in the identification of their molecular targets within a cell. This is often achieved through techniques like photoaffinity labeling. In one notable study, a pyrazolone-based compound that showed therapeutic potential in a model of amyotrophic lateral sclerosis (ALS) by inhibiting protein aggregation was converted into a photoaffinity probe. nih.gov This probe was used to "capture" its binding partners in a cellular context, leading to the identification of the 14-3-3 proteins as the primary targets. nih.gov This research exemplifies how a pyrazolone scaffold can be chemically modified to create a tool that directly links a molecule's biological effect to its specific protein interaction.
The following table summarizes findings from research on pyrazolone derivatives that are structurally related to "this compound," highlighting their applications as biological probes.
| Pyrazolone Derivative Type | Biological Process Studied | Analytical Technique | Key Findings |
| Functionalized Pyrazoline | In vivo sulfite detection in mitochondria | Fluorescence Microscopy | The probe exhibited a visible change in its emission spectrum upon interaction with sulfite, allowing for its detection in a subcellular compartment. nih.gov |
| Celecoxib-based Pyrazole | Cyclooxygenase-2 (COX-2) sensing in tumor cells | Near-Infrared (NIR) Fluorescence Imaging | The probe was used to detect COX-2 activity, which is often upregulated in cancerous tissues. nih.gov |
| Tetrahydro-chromeno[2,3-c]pyrazole | In vivo Cu2+ sensing | Fluorescence Spectroscopy | The probe showed enhanced fluorescence in the presence of copper ions, enabling the detection of this important metal ion in biological systems. nih.gov |
| Pyrazolone Photoaffinity Probe | Protein aggregation in an ALS model | Photoaffinity Labeling, Proteomics, Cellular Thermal Shift Assays | The probe successfully identified 14-3-3-E and 14-3-3-Q as the molecular targets of a class of pyrazolone-based protein aggregation inhibitors. nih.gov |
While the direct application of "this compound" as a biological probe is yet to be extensively explored, the proven success of structurally similar compounds underscores the significant potential of this molecule and the broader pyrazolone class in the development of novel tools for analytical chemistry and for advancing our understanding of complex biological processes.
Future Research Directions and Emerging Applications
Development of Novel and Sustainable Synthetic Strategies for 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone
The traditional synthesis of this compound involves the Knorr condensation of 4-chlorophenylhydrazine (B93024) with ethyl acetoacetate (B1235776). While effective, future research is geared towards aligning this process with the principles of green chemistry to enhance efficiency, reduce waste, and improve safety. researchgate.net Key areas of development include the adoption of alternative energy sources and advanced process technologies.
Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to dramatically accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. nih.govrsc.org The application of microwave assistance to the synthesis of pyrazolones has been shown to be highly effective, often under solvent-free conditions, which further enhances its environmental credentials. irispublishers.comnih.gov Future work will focus on optimizing microwave parameters specifically for the synthesis of this compound to develop scalable, energy-efficient protocols.
Ultrasound-Assisted Synthesis (Sonochemistry): The use of high-frequency ultrasound waves can promote chemical reactions through acoustic cavitation. This method is known for its ability to reduce reaction times, improve yields, and operate under milder conditions than traditional methods. nih.govresearchgate.net Ultrasound has been successfully applied to the synthesis of various pyrazolone (B3327878) and pyrazoline derivatives, demonstrating its potential as a green alternative. nih.govnih.govacs.org
Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processing, including superior heat and mass transfer, enhanced safety for handling hazardous intermediates, and straightforward scalability. japsonline.comnih.gov By pumping reagents through heated and pressurized tubes or microreactors, reaction times can be reduced from hours to minutes. japsonline.com The development of a continuous flow process for this compound would represent a significant advancement for industrial-scale production. researchgate.net
Biocatalysis: The use of enzymes as catalysts offers unparalleled specificity and operates under mild, aqueous conditions. Research into biocatalytic routes for producing pyrazolone precursors or for catalyzing the final cyclization step could provide a highly sustainable manufacturing pathway. For instance, a magnetic aminated starch biocatalyst has been used for the synthesis of pyrazolone derivatives, showcasing an eco-friendly and reusable catalytic system. rsc.org
| Synthetic Strategy | Key Advantages | Future Research Focus for this compound |
| Microwave-Assisted | Rapid reaction rates, higher yields, energy efficiency, potential for solvent-free conditions. nih.govirispublishers.com | Optimization of power, temperature, and reaction time; development for large-scale synthesis. |
| Ultrasound-Assisted | Reduced reaction times, milder conditions, improved yields. nih.govnih.gov | Investigation of one-pot, multicomponent reactions; catalyst efficiency studies. |
| Flow Chemistry | Enhanced safety, precise control, easy scalability, significant reduction in reaction time. japsonline.comresearchgate.net | Design of dedicated reactor setups; optimization of flow rate, temperature, and pressure. |
| Biocatalysis | High specificity, mild reaction conditions, environmentally benign, reusable catalysts. rsc.org | Identification of suitable enzymes; process optimization for industrial viability. |
Advanced Computational Approaches in Pyrazolone-Based Drug Design and Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds before their synthesis. nih.gov For the this compound scaffold, these in silico methods are crucial for identifying new therapeutic targets and optimizing molecular structures for enhanced efficacy and selectivity.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comjapsonline.com For pyrazolone derivatives, 2D and 3D-QSAR studies have been employed to predict anti-inflammatory and antimicrobial activities. researchgate.netresearchgate.net Future research will involve developing robust QSAR models for this compound derivatives to predict their activity against new biological targets, helping to prioritize the synthesis of the most promising candidates. tandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target. It is widely used to understand the molecular basis of interaction and to screen virtual libraries of compounds for potential binders. nih.gov Pyrazolone scaffolds have been docked into the active sites of numerous targets, including protein kinases, the NF-κB signaling pathway, and viral proteins, to elucidate their mechanism of action. nih.govresearchgate.net Applying molecular docking to this compound can help identify novel protein targets and guide modifications to improve binding affinity.
Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This approach is valuable for virtual screening and de novo design of new drugs. nih.gov Pharmacophore models have been successfully developed for pyrazolone analogues to identify key features for inhibiting enzymes like phosphodiesterase 4 (PDE4) and Janus kinases (JAKs). nih.govmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the dynamic behavior of a molecule and its complex with a biological target over time. acs.org This method allows for the study of conformational changes, binding stability, and the energetics of interaction, offering deeper insights than static docking models. researchgate.netprimachemicals.com MD simulations of this compound bound to a target protein can validate docking poses and reveal critical interactions essential for its biological activity. researchgate.net
| Computational Method | Application in Pyrazolone Drug Discovery | Future Direction for this compound |
| QSAR | Correlating structural features with anti-inflammatory and antimicrobial activity. researchgate.netjapsonline.comresearchgate.net | Developing predictive models for anticancer, antiviral, and neuroprotective activities. |
| Molecular Docking | Identifying binding modes in kinases, viral proteases, and inflammatory targets. nih.govnih.govresearchgate.net | Screening against novel targets (e.g., neurodegenerative and metabolic disease proteins). |
| Pharmacophore Modeling | Defining essential features for enzyme inhibition (e.g., PDE4, JAKs). nih.govmdpi.com | Building models for new target classes to guide the design of novel derivatives. |
| MD Simulations | Assessing the stability and dynamics of ligand-protein complexes. acs.orgresearchgate.net | Simulating binding kinetics (residence time) and allosteric modulation effects. |
Exploration of New Biological Targets and Therapeutic Areas for Pyrazolone Scaffolds
The pyrazolone core is a privileged scaffold in medicinal chemistry, historically known for its analgesic and anti-inflammatory properties. wikipedia.org However, recent research has unveiled its potential across a much broader therapeutic landscape. Future exploration aims to repurpose and modify the this compound structure to engage novel biological targets.
Anticancer Agents: The pyrazolone framework is increasingly recognized for its anticancer potential. japsonline.comjapsonline.com Derivatives have been shown to inhibit various protein kinases that are critical for cancer cell proliferation and survival, such as EGFR, VEGFR-2, and CDKs. nih.gov Some pyrazolones induce apoptosis and show selectivity for cancer cells over normal cells. researchgate.net A novel series of pyrazolone derivatives has been designed to target the PD-L1 immune checkpoint, combining anticancer activity with antioxidant properties. mdpi.com Furthermore, pyrano[2,3-c]pyrazoles derived from 1-(4-chlorophenyl)-3-methyl-5-pyrazolone have demonstrated inhibitory activity against protein kinase B (PKBβ/AKT2) and in vitro anti-glioma effects. nih.gov The transforming growth factor-beta type I receptor (TGFβR1) kinase is another emerging target for pyrazolone-based inhibitors in oncology. nih.gov
Neurodegenerative Disorders: There is a growing interest in pyrazoline and pyrazolone derivatives for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govnih.gov These compounds can act as inhibitors of key enzymes such as acetylcholinesterase (AChE), monoamine oxidase (MAO-A and MAO-B), and catechol-O-methyltransferase (COMT), which are implicated in the pathology of these conditions. researchgate.netresearchgate.net The ability of these scaffolds to cross the blood-brain barrier makes them attractive candidates for central nervous system disorders.
Antiviral Therapeutics: The pyrazolone scaffold has emerged as a promising platform for the development of antiviral agents. nih.gov Recent in silico and in vitro studies have shown that pyrazolone derivatives can inhibit key viral proteins, such as the proteases of SARS-CoV-2, and interfere with the replication of other viruses like Chikungunya virus (CHIKV). irispublishers.comnih.gov Their potential for multitarget antiviral action, blocking both viral entry and replication, makes them a valuable area for future research in infectious diseases. researchgate.net
| Therapeutic Area | Emerging Biological Targets | Rationale for Pyrazolone Scaffolds |
| Oncology | Protein Kinases (VEGFR, CDK, AKT2), PD-L1, TGFβR1. nih.govnih.govmdpi.comnih.gov | Versatile scaffold for designing selective kinase inhibitors; potential to overcome drug resistance. japsonline.comjapsonline.com |
| Neurodegeneration | Acetylcholinesterase (AChE), Monoamine Oxidase (MAO-A/B), COMT. nih.govresearchgate.netresearchgate.net | Favorable pharmacokinetic properties for CNS penetration; ability to modulate key neurotransmitter pathways. |
| Infectious Diseases | Viral Proteases (e.g., SARS-CoV-2 Mpro), Viral Replication Machinery (e.g., CHIKV). irispublishers.comnih.gov | Potential for broad-spectrum antiviral activity; ability to inhibit multiple stages of the viral life cycle. rsc.org |
Integration of this compound in Multi-functional Material Systems
Beyond pharmaceuticals, the unique chemical and photophysical properties of pyrazolones make them highly suitable for applications in materials science. Future research is focused on integrating this compound and its derivatives into advanced functional materials.
Dyes and Pigments: Pyrazolones are foundational intermediates in the synthesis of azo dyes, which are widely used in the textile and plastics industries. primachemicals.comwikipedia.org The color of these dyes can be tuned by modifying the substituents on the pyrazolone ring. Future work involves creating novel pyrazolone-based dyes with enhanced properties such as high lightfastness, thermal stability, and unique photochromic or thermochromic behaviors.
Chemosensors: The pyrazolone structure contains nitrogen and oxygen atoms that can act as chelating sites for metal ions. This property has been exploited to develop colorimetric and fluorescent chemosensors. rsc.org These sensors can selectively detect specific ions, such as Cu(II), in environmental and biological samples through a distinct color change. rsc.orgsemanticscholar.org The development of sensors based on this compound could lead to new analytical tools for monitoring pollutants or biologically important cations. nih.gov
Luminescent Materials: Metal complexes of pyrazolone-based ligands, particularly with zinc(II), have shown strong luminescence in the solid state. bohrium.com These materials are being investigated for use as emitters in organic light-emitting diodes (OLEDs). The emission color can be tuned from blue to orange by altering the substituents on the pyrazolone ligand, and the complexes often exhibit high thermal stability, a crucial property for electronic devices. nih.gov
Coordination Polymers and Metal Complexes: The ability of pyrazolones to act as versatile bidentate ligands allows for the synthesis of a wide array of metal complexes with diverse structures and properties. acs.org These complexes have potential applications in catalysis, magnetism, and as building blocks for metal-organic frameworks (MOFs). Silver(I) complexes of pyrazolone derivatives, for example, have been studied for their interaction with DNA and potential antitumor activity, merging therapeutic and material applications. nih.govresearchgate.net
| Application Area | Function of Pyrazolone Moiety | Emerging Research Directions |
| Dyes & Pigments | Chromophoric core for azo dyes. wikipedia.org | Development of smart pigments (photochromic, thermochromic) for advanced coatings and plastics. |
| Chemosensors | Ligand for selective ion binding, leading to a colorimetric or fluorescent response. rsc.orgrsc.org | Design of highly selective and sensitive probes for heavy metal detection and biological imaging. |
| Luminescent Materials | Ligand in metal complexes (e.g., Zn(II)) to create thermally stable, tunable emitters. bohrium.comnih.gov | Integration into OLED devices for displays and lighting; development of novel electroluminescent materials. |
| Coordination Chemistry | Versatile bidentate ligand for complexing with a wide range of metal ions. acs.orgnih.gov | Synthesis of novel metal-organic frameworks (MOFs) for gas storage or catalysis; exploring new catalytic activities. |
Q & A
Q. What are the common synthetic routes for 1-(4'-Chlorophenyl)-3-methyl-5-pyrazolone, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A classic approach involves reacting 4-chlorophenylhydrazine with acetoacetic ester derivatives under acidic or basic conditions. For example, Jensen's method (1959) achieves an 84.5% yield by refluxing stoichiometric equivalents of reactants in ethanol, followed by slow crystallization . Optimization includes pH control (e.g., sodium carbonate for coupling reactions) and temperature modulation (5°C for diazonium salt stability in dye synthesis) to minimize side products .
Q. How is the crystal structure of this compound characterized, and what structural features influence its reactivity?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a pyrazolone ring substituted with 4-chlorophenyl and methyl groups. Key structural parameters include dihedral angles between substituents (e.g., 18.23° for the chlorophenyl ring), which indicate conjugation levels affecting electron delocalization . Weak C-H⋯O and C-H⋯π interactions stabilize the crystal lattice, critical for understanding solid-state reactivity .
Q. What spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., methyl protons at δ 2.1–2.3 ppm, aromatic protons from the chlorophenyl group).
- IR : C=O stretching (~1700 cm) and N-H bending (~1600 cm) verify the pyrazolone core.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 270 for CHClNO) confirm molecular weight .
Q. How is the antifungal activity of pyrazolone derivatives evaluated, and what factors influence efficacy?
- Methodological Answer : Antifungal assays against pathogens like Alternaria solani use agar dilution or broth microdilution. Minimum inhibitory concentration (MIC) values (e.g., 1.0–5.0 mg/mL) are determined by serial dilution. Substituents like sulfonamide groups enhance activity via hydrogen bonding with microbial enzymes, while electron-withdrawing groups (e.g., -Cl) improve membrane penetration .
Advanced Research Questions
Q. How do computational studies (DFT) predict tautomerism and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31+G(d) level calculates tautomer stability. The keto-enol equilibrium favors the keto form due to lower Gibbs free energy (ΔG ≈ 2.3 kcal/mol). Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps ~4.5 eV) predicts reactivity in electrophilic substitution, validated by experimental vibrational spectra .
Q. How can researchers address discrepancies in antimicrobial efficacy data across structurally similar pyrazolones?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models identify critical descriptors (e.g., logP, polar surface area). For example, sulfonamide-substituted derivatives (C-5) show higher antifungal activity due to enhanced solubility and target binding, while non-polar analogs (C-1/C-2) are inactive. Statistical validation (e.g., cross-validated > 0.8) ensures model robustness .
Q. What methodologies assess the potential of this compound as a COX-2 inhibitor?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to COX-2's active site (PDB: 1CX2). Key interactions include hydrogen bonds with Arg120 and hydrophobic contacts with Tyr355. Free energy calculations (ΔG ~ -9.2 kcal/mol) correlate with experimental IC values. Comparative analysis with known inhibitors (e.g., Celecoxib) validates selectivity .
Q. What challenges arise in optimizing azo dye synthesis using this compound as a coupling component?
- Methodological Answer : Diazotization requires precise pH control (8.0–9.0) and low temperature (0–5°C) to prevent decomposition. Coupling efficiency depends on electron-donating substituents (e.g., -OCH) on diazonium salts, which enhance electrophilicity. Side reactions (e.g., sulfonate ester formation) are mitigated by excess sodium nitrite and rapid coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
